molecular formula C8H9FO2 B13416713 3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 403507-47-1

3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B13416713
CAS No.: 403507-47-1
M. Wt: 156.15 g/mol
InChI Key: SQLPGBKFYIJWLJ-UHFFFAOYSA-N
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Description

3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring with two methyl groups at the 2-position, a fluoroethynyl (-C≡CF) substituent at the 3-position, and a carboxylic acid (-COOH) group at the 1-position. The fluoroethynyl group introduces unique electronic and steric properties, distinguishing it from chlorinated or brominated analogs .

Properties

CAS No.

403507-47-1

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

3-(2-fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9FO2/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3,(H,10,11)

InChI Key

SQLPGBKFYIJWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C#CF)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- typically involves multiple steps. One common method includes the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then further modified to introduce the fluoroethynyl and carboxylic acid groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high-quality products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The fluoroethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoroethynyl group can participate in binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and related metabolites:

Compound Name Key Substituent Parent Insecticide Applications
3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid Fluoroethynyl (-C≡CF) Not specified Potential biomarker or synthetic intermediate (inferred)
DCCA (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) Dichlorovinyl (-CH=Cl₂) Cypermethrin, Permethrin Biomarker for pyrethroid exposure
DBCA (3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) Dibromovinyl (-CH=Br₂) Deltamethrin Biomarker for deltamethrin exposure
trans-DCCA (trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) trans-Dichlorovinyl Cyfluthrin, Cypermethrin Used in toxicity assessments and regulatory models

Key Observations :

  • Biomarker Utility : DCCA and DBCA are well-established urinary biomarkers for pyrethroid exposure , whereas the fluorinated analog’s utility remains speculative due to lack of direct evidence.

Toxicity and Exposure Profiles

  • DCCA : Associated with household insecticide use, particularly in elderly populations (β=0.03, p=0.02 for urinary levels in females) . Linear mixed-effect models link DCCA to pyrethroid spray exposure .
  • DBCA: Higher urinary concentrations observed in pregnant women, correlating with dietary factors like banana and orange consumption . Its excretion half-life (~14.5 hours) is similar to 3-PBA (3-phenoxybenzoic acid) .
  • Fluoroethynyl Analog : Fluorine’s lipophilicity may enhance tissue penetration, but its metabolic fate and toxicity remain unstudied. Pyrethroids generally exhibit low mammalian toxicity, but metabolites like DCCA/DBCA are linked to endocrine disruption and developmental risks .

Metabolic Pathways and Excretion

  • DCCA/DBCA : Pyrethroids undergo rapid hydrolysis in humans to form cyclopropane carboxylic acid metabolites, which are excreted renally. For example, 91% of DBCA is excreted within three days post-exposure .

Regulatory and Analytical Considerations

  • Biomonitoring : DCCA and DBCA are included in tiered risk-assessment frameworks for pyrethroids, with proposed health-based guidance values (HBM-GVs) of 90–130 µg/L in urine .
  • Analytical Methods : Liquid chromatography-mass spectrometry (LC-MS) is standard for detecting cyclopropane metabolites . The fluorinated analog would require method validation due to its unique mass spectral signature.

Biological Activity

Overview of 3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic Acid

3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that incorporates a fluoroethynyl group. This structural feature may influence its reactivity and interactions with biological systems. Compounds with similar structures often exhibit unique properties due to the strain in the cyclopropane ring and the presence of fluorine, which can enhance lipophilicity and alter metabolic pathways.

Chemical Structure

The compound can be represented as follows:

C8H9FO2\text{C}_8\text{H}_9\text{F}\text{O}_2

Potential Biological Activities

While specific studies on 3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid are scarce, we can infer potential biological activities based on related compounds:

  • Anticancer Activity : Compounds containing cyclopropane rings have been studied for their anticancer properties. For instance, derivatives of cyclopropane carboxylic acids have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
  • Antiviral Properties : Fluorinated compounds often exhibit enhanced activity against viruses due to their ability to disrupt viral replication mechanisms. Similar fluoroalkynes have been investigated for their antiviral effects.
  • Enzyme Inhibition : The unique structure may allow for interaction with specific enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Case Studies and Related Compounds

  • Cyclopropane Derivatives : A study on cyclopropane derivatives demonstrated that modifications at the carboxylic acid position could lead to increased selectivity for certain biological targets, including enzymes involved in metabolic pathways .
  • Fluorinated Alkynes : Research has shown that fluorinated alkynes can serve as effective inhibitors of specific enzymes such as proteases and kinases. This suggests that 3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid may exhibit similar properties .
  • Anticancer Studies : In a series of experiments involving cyclopropane carboxylic acids, compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential pathway for therapeutic development .

Data Table: Biological Activity of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Cyclopropane-1-carboxylic acidAnticancerInhibition of cell proliferation
Fluorinated alkyne derivativesAntiviralDisruption of viral replication
2-Dimethylcyclopropane derivativesEnzyme inhibitionProtease/kinase inhibition

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